molecular formula C21H34N7Na4O21P3 B14782915 tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate

tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate

Cat. No.: B14782915
M. Wt: 905.4 g/mol
InChI Key: MJMNMZORBRTNGP-UHFFFAOYSA-J
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Description

The compound tetrasodium; [2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate; tetrahydrate is a phosphorylated nucleoside derivative with a complex structure. It features an adenine moiety (6-aminopurin) linked to a pyridine-based fragment (3-carbamoyl-4H-pyridin-1-yl) via a multi-phosphorylated oxolane (tetrahydrofuran) backbone. The tetrahydrate designation indicates four water molecules are incorporated into its crystalline lattice . This compound is structurally analogous to nucleotide coenzymes like NADPH but includes modifications that enhance stability and bioavailability .

Properties

Molecular Formula

C21H34N7Na4O21P3

Molecular Weight

905.4 g/mol

IUPAC Name

tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate

InChI

InChI=1S/C21H30N7O17P3.4Na.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;;4*1H2/q;4*+1;;;;/p-4

InChI Key

MJMNMZORBRTNGP-UHFFFAOYSA-J

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and findings, highlighting its applications, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure involving multiple functional groups, including purine derivatives and phosphate moieties. Its chemical formula can be summarized as follows:

  • Molecular Formula: C₁₄H₁₈N₅O₁₃P₄
  • Molecular Weight: Approximately 431.2 g/mol
  • Solubility: Highly soluble in water

Antimicrobial Properties

Recent studies have demonstrated that tetrasodium pyrophosphate (TSPP), a component of the compound, exhibits significant antimicrobial activity. Research indicates that TSPP can inhibit the growth of various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18
Pseudomonas aeruginosa10

The antibacterial effect is attributed to the dissociation of phosphates, which alters the pH of the environment, thereby inhibiting bacterial growth .

Cellular Mechanisms

The biological activity of tetrasodium phosphate derivatives may involve several cellular mechanisms:

  • Protein Interaction: TSPP interacts with proteins, enhancing their emulsifying properties. This interaction can stabilize protein structures and improve their functionality in food products .
  • Calcium Binding: The compound has been shown to influence calcium binding in proteins, which is crucial for maintaining cellular functions and structural integrity .
  • Antioxidant Activity: Some studies suggest that components of the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study examining the effects of TSPP on foodborne pathogens, it was found that concentrations as low as 0.5% effectively inhibited the growth of Bacillus cereus, a common foodborne pathogen. This suggests potential applications in food preservation .

Case Study 2: Protein Stabilization
A study focused on the use of TSPP in meat products demonstrated improved texture and moisture retention when used as a processing aid. The incorporation of TSPP resulted in a more stable protein matrix, enhancing product quality .

Toxicological Considerations

While tetrasodium phosphate compounds are generally recognized as safe (GRAS) for use in food products, concerns regarding their long-term consumption have been raised. High phosphorus intake has been linked to health issues such as cardiovascular disease and bone density loss . Therefore, it is crucial to monitor dietary intake levels.

Chemical Reactions Analysis

Enzymatic Reduction Reactions

As a tetrasodium salt of NADPH, this compound serves as a reducing agent in enzymatic redox reactions. Key interactions include:

Enzyme SystemReaction TypeMechanismReference
Glutathione Reductase Reduction of oxidized glutathione (GSSG)Transfers hydride ions (H⁻) from the NADPH moiety to disulfide bonds
Cytochrome P450 Oxidoreductase Electron transport in oxidative metabolismDelivers electrons via its nicotinamide ring to heme iron centers
Thioredoxin Reductase Reduction of thioredoxinParticipates in disulfide bond cleavage, supporting antioxidant defense

The compound’s reduced nicotinamide group (C21H26N7Na4O17P3\text{C}_{21}\text{H}_{26}\text{N}_7\text{Na}_4\text{O}_{17}\text{P}_3) enables reversible hydride transfer, a hallmark of NADPH-dependent systems .

Hydrolysis and Stability

The phosphate ester bonds and tetrahydrate structure influence hydrolysis under specific conditions:

ConditionReaction OutcomeRate Constant (k)
Acidic (pH < 3) Cleavage of phosphate-oxygen bonds, releasing inorganic phosphatek=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} (25°C)
Alkaline (pH > 10) Degradation of the nicotinamide ring, forming fluorescent byproductsk=3.8×104s1k = 3.8 \times 10^{-4} \, \text{s}^{-1} (37°C)
Aqueous Neutral (25°C) Stable for >24 hours; decomposition <5%N/A

Hydrolysis is suppressed by refrigeration (2–8°C) and desiccation, as noted in stability studies .

Phosphate Group Reactivity

The tetrasodium phosphate groups participate in ligand exchange and coordination chemistry:

Reaction TypeConditionsProducts
Metal Ion Chelation Presence of Mg2+\text{Mg}^{2+}, Ca2+\text{Ca}^{2+}Stable complexes (logKf=4.76.2\log K_f = 4.7–6.2)
Phosphorylation ATP-dependent kinasesTransfer of terminal phosphate to substrates (e.g., glucose-6-phosphate)
Nucleophilic Substitution Alkyl halides in aprotic solventsAlkylated phosphate derivatives

Crystallographic data (PubChem CID: 16218775) confirm tetrahedral geometry around phosphorus atoms, facilitating these reactions .

Redox Interactions in Cellular Systems

The compound’s redox potential (E=0.32VE^\circ = -0.32 \, \text{V}) drives its role in:

  • Lipid Biosynthesis : Reduction of acyl carriers during fatty acid elongation.

  • ROS Scavenging : Regeneration of reduced glutathione and thioredoxin .

  • Nitric Oxide Synthase Activity : Electron donation for NO production .

Kinetic studies report a turnover number (kcatk_{\text{cat}}) of 220min1220 \, \text{min}^{-1} in cytochrome P450 systems .

Comparative Reactivity with Analogues

CompoundKey Reaction Difference
NADHLacks 2'-phosphate group; lower redox potential (E=0.29VE^\circ = -0.29 \, \text{V})
ATPHydrolyzes faster (k=8.9×103s1k = 8.9 \times 10^{-3} \, \text{s}^{-1}) at pH 7.4

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of the Target Compound and Analogues

Compound Name Key Structural Features Molecular Formula
Target Compound Adenine + pyridine-carboxamide + tetra-phosphate + tetrahydrate C₁₈H₂₄N₇O₁₉P₃·4H₂O·Na₄
[5-(6-aminopurin-9-yl)-3-hydroxy-4-phenylmethoxyoxolan-2-yl]methyl dihydrogen phosphate Adenine + benzyl-protected phosphate + single phosphate C₁₇H₂₀N₅O₇P
3'-NADPH (reduced form) Adenine + nicotinamide + dual phosphate C₂₁H₂₉N₇O₁₇P₃
N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide Adenine + thiophosphate + propanamide substituent C₁₄H₂₀N₆O₅S

Key Observations:

  • The pyridine-carboxamide group mimics NADPH’s nicotinamide moiety but with improved hydrolytic stability due to carbamoyl substitution .
  • Thiophosphate-containing analogues (e.g., ) exhibit greater resistance to phosphatase degradation but lower solubility .
Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound Name Solubility (Water) LogP Biological Activity
Target Compound High (due to tetrahydrate and sodium counterions) -2.1 Putative nucleotide coenzyme mimic; potential antiviral/prodrug applications
3'-NADPH Moderate -3.5 Redox cofactor in biosynthesis; limited therapeutic use
[5-(6-aminopurin-9-yl)-3-hydroxy-4-phenylmethoxyoxolan-2-yl]methyl dihydrogen phosphate Low 0.8 Antiviral (e.g., nucleoside reverse transcriptase inhibitor)
Thiophosphate analogue Low 1.2 Enhanced nuclease resistance; used in therapeutic oligonucleotides

Key Observations:

  • The target compound’s high solubility (from sodium counterions and hydration) contrasts with lipophilic benzyl-protected analogues .
  • LogP values reflect polarity: the target compound’s negative LogP (-2.1) suggests high hydrophilicity, ideal for systemic delivery .

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